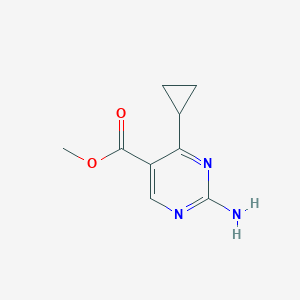
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another example is the synthesis of ethyl 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the preparation method of the 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether shortens the reaction steps, avoids the use of an oxidation reagent, and has the advantages of simple operation and high yield .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 2-(1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)ethyl (3-(difluoromethoxy)phenyl)carbamate is a white solid with a yield of 90% and a melting point of 105 °C .Scientific Research Applications
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .
- Summary of the Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s . Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Synthesis of Rynaxypyre
- Scientific Field : Medicinal Chemistry, Agrochemistry .
- Summary of the Application : This compound is an intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .
- Methods of Application or Experimental Procedures : The specific synthetic procedure is not detailed in the source, but it involves the use of this compound as an intermediate .
- Results or Outcomes : The synthesis of Rynaxypyre, a potent and selective ryanodine receptor activator, is achieved .
-
Preparation of Certain Anthranilamide Compounds
- Scientific Field : Organic Chemistry, Medicinal Chemistry .
- Summary of the Application : Compounds prepared by the methods disclosed in the patent are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .
- Methods of Application or Experimental Procedures : The patent describes novel methods of synthesizing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .
- Results or Outcomes : The synthesis of certain anthranilamide compounds that are of interest as insecticides is achieved .
-
Preparation of Certain Anthranilamide Compounds
- Scientific Field : Organic Chemistry, Medicinal Chemistry .
- Summary of the Application : Compounds prepared by the methods disclosed in the patent are useful for the preparation of certain anthranilamide compounds that are of interest as insecticides .
- Methods of Application or Experimental Procedures : The patent describes novel methods of synthesizing Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate .
- Results or Outcomes : The synthesis of certain anthranilamide compounds that are of interest as insecticides is achieved .
-
Synthesis of Rynaxypyre
- Scientific Field : Medicinal Chemistry, Agrochemistry .
- Summary of the Application : This compound is an intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .
- Methods of Application or Experimental Procedures : The specific synthetic procedure is not detailed in the source, but it involves the use of this compound as an intermediate .
- Results or Outcomes : The synthesis of Rynaxypyre, a potent and selective ryanodine receptor activator, is achieved .
Safety And Hazards
Future Directions
The future directions for the development of similar compounds have been suggested . For example, a series of N-pyridylpyrazole thiazole derivatives were designed and synthesized based on the intermediate derivatization method (IDM). The insecticidal activities of these target compounds were evaluated, and the results suggest that the compound 7g is a promising insecticide lead for further studies .
properties
IUPAC Name |
ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-15-16(8(9)2)11-10(13)5-4-6-14-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAKSNGEBKYYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674877 | |
| Record name | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-31-0 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(3-chloro-2-pyridinyl)-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















